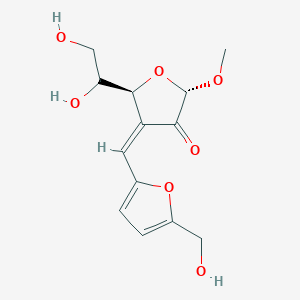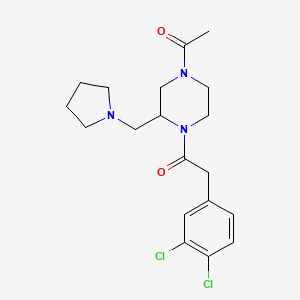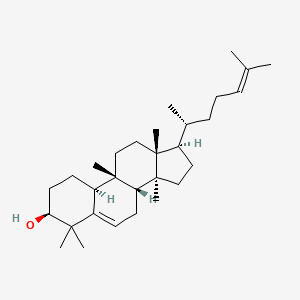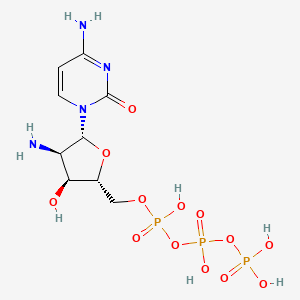![molecular formula C21H34O4 B1255259 (Z)-7-[(5S,6R)-6-[(E,3S)-3-Hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B1255259.png)
(Z)-7-[(5S,6R)-6-[(E,3S)-3-Hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-7-[(5S,6R)-6-[(E,3S)-3-Hydroxyoct-1-enyl]-2-oxabicyclo[221]heptan-5-yl]hept-5-enoic acid is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-[(5S,6R)-6-[(E,3S)-3-Hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid typically involves multiple steps. One common approach is the epimerization–lactamization cascade reaction, which is used to synthesize derivatives of bicyclo[2.2.1]heptane . This method involves the use of functionalized proline methyl esters under basic conditions, followed by intramolecular aminolysis to form the desired bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-7-[(5S,6R)-6-[(E,3S)-3-Hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the compound can be reduced to single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the double bonds would result in a fully saturated compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, (Z)-7-[(5S,6R)-6-[(E,3S)-3-Hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid is studied for its potential biological activity. It may interact with various enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its unique structure allows it to interact with specific molecular targets, potentially leading to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of specialized materials and chemicals. Its unique properties make it suitable for various applications, including the development of new polymers and coatings.
Mecanismo De Acción
The mechanism of action of (Z)-7-[(5S,6R)-6-[(E,3S)-3-Hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid involves its interaction with specific molecular targets. The hydroxyl group and double bonds in the compound allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these molecular targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2R,3S,4S)-3-Carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 2,3-Dichlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
Uniqueness
What sets (Z)-7-[(5S,6R)-6-[(E,3S)-3-Hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid apart from similar compounds is its specific arrangement of functional groups and double bonds. This unique structure allows it to interact with molecular targets in ways that other compounds cannot, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C21H34O4 |
|---|---|
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
(Z)-7-[(5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid |
InChI |
InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16?,17-,18-,19+,20?/m0/s1 |
Clave InChI |
LQANGKSBLPMBTJ-REGKDVDGSA-N |
SMILES |
CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O |
SMILES isomérico |
CCCCC[C@@H](/C=C/[C@@H]1[C@H](C2CC1OC2)C/C=C\CCCC(=O)O)O |
SMILES canónico |
CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O |
Sinónimos |
(15S)-Hydroxy-11 alpha, 9 alpha-(epoxymethano)prosta-5Z, 13E-dienoic Acid (15S)hydroxy-9alpha,11alpha-(epoxymethano)prosta-5,13-dienoic acid 11 alpha,9 alpha Epoxymethano PGH2 11 alpha,9 alpha-Epoxymethano PGH2 15-Hydroxy-11 alpha,9 alpha-(epoxymethano)prosta-5,13-dienoic Acid 9,11 epoxymethano PGH2 9,11-Dideoxy-11 alpha,9 alpha-epoxymethanoprostaglandin F2 alpha 9,11-Dideoxy-11 alpha,9-alpha-epoxymethano-PGF2 alpha 9,11-epoxymethano-PGH2 U 44619 U 46619 U-44619 U-46619 U44619 U46619 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1255178.png)
![(5R,9S,10R,13S,14S,17S)-17-[(2R,3R,5R)-5-(3,3-dimethyloxiran-2-yl)-2-hydroxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1255179.png)



![1,4-bis[2-(4-methoxyphenyl)ethynyl]benzene](/img/structure/B1255183.png)


![[14-Acetyloxy-8-ethoxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1255191.png)


![2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5R,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1255196.png)


